molecular formula C12H12ClN3O2 B8307465 6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one

6-(p-Chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one

Cat. No. B8307465
M. Wt: 265.69 g/mol
InChI Key: WIOXJEFQNDWSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376771

Procedure details

4.0 g (14.8 millimoles) of β-(p-chloroacetylaminobenzoyl)-propionic acid are refluxed with 0.74 g (14.8 millimoles) of hydrazine hydrate and 70 ml of ethanol for 3 hours. After filtering off the product at 10° C. and drying it under reduced pressure at 50° C., 3.3 g (84% of theory) of 6-(p-chloroacetylaminophenyl)-4,5-dihydropyridaz-3-one are obtained as pale yellow crystals (identical with the compound from Example 1, according to its melting point and infrared and NMR spectra).
Name
β-(p-chloroacetylaminobenzoyl)-propionic acid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]([CH2:12][CH2:13][C:14](O)=[O:15])=O)=[CH:8][CH:7]=1)=[O:4].O.[NH2:20][NH2:21]>C(O)C>[Cl:1][CH2:2][C:3]([NH:5][C:6]1[CH:18]=[CH:17][C:9]([C:10]2[CH2:12][CH2:13][C:14](=[O:15])[NH:20][N:21]=2)=[CH:8][CH:7]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
β-(p-chloroacetylaminobenzoyl)-propionic acid
Quantity
4 g
Type
reactant
Smiles
ClCC(=O)NC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
0.74 g
Type
reactant
Smiles
O.NN
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the product at 10° C.
CUSTOM
Type
CUSTOM
Details
drying it under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=CC=C(C=C1)C=1CCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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